3-Pyridinesulfonamide, N-(3-(diethylamino)propyl)-4-ethoxy-
Description
Bond Geometry and Torsional Dynamics
The pyridine ring adopts a planar geometry, while the sulfonamide group (-SO₂NH-) exhibits tetrahedral sulfur coordination. The ethoxy substituent (-OCH₂CH₃) at the 4-position creates steric interactions with adjacent atoms, slightly distorting the ring planarity. The propyl linker in the side chain allows for rotational freedom, with torsional angles between the diethylamino group and sulfonamide nitrogen ranging from 60° to 180° in energy-minimized conformers.
Stereoelectronic Effects
- Resonance Interactions : The sulfonamide group participates in resonance with the pyridine ring, delocalizing electron density and stabilizing the aromatic system.
- Hydrogen-Bonding Capacity : The sulfonamide NH acts as a hydrogen donor, while the pyridine nitrogen and ethoxy oxygen serve as acceptors, enabling intermolecular interactions.
Properties
CAS No. |
138761-25-8 |
|---|---|
Molecular Formula |
C14H25N3O3S |
Molecular Weight |
315.43 g/mol |
IUPAC Name |
N-[3-(diethylamino)propyl]-4-ethoxypyridine-3-sulfonamide |
InChI |
InChI=1S/C14H25N3O3S/c1-4-17(5-2)11-7-9-16-21(18,19)14-12-15-10-8-13(14)20-6-3/h8,10,12,16H,4-7,9,11H2,1-3H3 |
InChI Key |
OXXNVFCTHLDGKL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNS(=O)(=O)C1=C(C=CN=C1)OCC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
- The pyridine-3-sulfonic acid derivative bearing the 4-ethoxy substituent is reacted with phosphorus pentachloride (PCl5) or phosphorus trichloride (PCl3) to convert the sulfonic acid group into the corresponding sulfonyl chloride.
- This reaction is typically conducted in an aromatic chlorinated solvent such as chlorobenzene or trifluoromethylbenzene to enhance solubility and reaction efficiency.
- The reaction temperature is controlled, often around 50–110 °C , to ensure complete conversion without decomposition.
Advantages and Notes
- Performing the reaction in these solvents allows for high yield and purity of the sulfonyl chloride intermediate.
- The sulfonyl chloride can often be used without isolation in the next step, streamlining the process and reducing costs.
- The reaction mixture is typically partitioned and washed to remove by-products before proceeding.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reagents | Pyridine-3-sulfonic acid, PCl5 | Molar ratio ~1:1.2 |
| Solvent | Chlorobenzene or trifluoromethylbenzene | Enhances solubility and yield |
| Temperature | 50–110 °C | Controlled to avoid side reactions |
| Reaction Time | 1–3 hours | Monitored by TLC or HPLC |
| Work-up | Partition, washing | Sulfonyl chloride used directly |
Coupling with N-(3-(diethylamino)propyl)amine
Reaction Conditions
- The sulfonyl chloride intermediate is reacted with N-(3-(diethylamino)propyl)amine in an organic solvent such as dichloromethane (DCM) or chloroform .
- The reaction is typically carried out at room temperature or slightly elevated temperatures (25–40 °C) .
- A base such as triethylamine or pyridine may be added to neutralize the hydrochloric acid formed and drive the reaction to completion.
- Stirring is maintained for several hours (typically 2–6 hours) to ensure full conversion.
Purification
- The crude product is purified by recrystallization or chromatography to obtain the sulfonamide in high purity.
- Industrial processes may employ continuous flow reactors and automated purification systems to enhance scalability and yield.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reagents | Sulfonyl chloride, N-(3-(diethylamino)propyl)amine | Molar ratio ~1:1.1 |
| Solvent | Dichloromethane, chloroform | Common organic solvents |
| Temperature | 25–40 °C | Mild conditions preferred |
| Base | Triethylamine or pyridine | Neutralizes HCl byproduct |
| Reaction Time | 2–6 hours | Monitored by TLC or HPLC |
| Purification | Recrystallization, chromatography | Ensures high purity |
Summary Table of Preparation Methods
| Step | Method Description | Key Reagents/Conditions | Yield & Notes |
|---|---|---|---|
| Sulfonyl chloride formation | Reaction of pyridine-3-sulfonic acid with PCl5 in chlorobenzene | PCl5, chlorobenzene, 50–110 °C, 1–3 h | High yield, pure intermediate, no isolation needed |
| Sulfonamide formation | Coupling sulfonyl chloride with N-(3-(diethylamino)propyl)amine in DCM | DCM or chloroform, base (triethylamine), 25–40 °C, 2–6 h | High purity product after purification |
| Catalytic alternative | Use of Fe3O4@SiO2@PCLH-TFA nanoparticles catalyst under solvent-free conditions | 10 mg catalyst, 110 °C, solvent-free | Potential for improved efficiency and catalyst reuse |
Research Findings and Practical Considerations
- The direct use of sulfonyl chloride without isolation reduces process steps and cost.
- Mild reaction conditions for amine coupling preserve sensitive functional groups such as the diethylamino moiety.
- Industrial scale-up benefits from continuous flow and automated purification to maintain product quality.
- Emerging catalytic methods may offer greener alternatives but require further validation for this specific compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Diethylamino)propyl)-4-ethoxy-3-pyridinesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-(3-(Diethylamino)propyl)-4-ethoxy-3-pyridinesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-(Diethylamino)propyl)-4-ethoxy-3-pyridinesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key Structural Variations :
ethoxy). Impact:
- Reduced steric bulk and lower lipophilicity compared to diethylamino .
- Methoxy’s smaller size and higher electron-donating capacity may alter binding affinity in biological systems.
Benzamide, N-[3-(diethylamino)propyl]-4-nitro- (CAS 814-319-5): Differences: Benzamide core (vs. pyridinesulfonamide) and nitro group (electron-withdrawing). Impact:
3-[3-(Diethylamino)propyl]-1,3-oxazolidin-2-one (MDL: 239.70): Differences: Oxazolidinone core (vs. pyridine) with a diethylaminopropyl chain. Impact:
Table 1: Structural and Hypothesized Property Comparison
| Compound | Core Structure | Substituent (Position) | Aminoalkyl Chain | Key Hypothesized Properties |
|---|---|---|---|---|
| Target Compound | Pyridinesulfonamide | Ethoxy (4) | Diethylamino-propyl | High lipophilicity, pH-dependent solubility |
| N-(3-(dimethylamino)propyl)-4-methoxy-... | Pyridinesulfonamide | Methoxy (4) | Dimethylamino-propyl | Lower lipophilicity, increased polarity |
| Benzamide, N-[3-(diethylamino)propyl]-4-nitro- | Benzamide | Nitro (4) | Diethylamino-propyl | High polarity, reduced membrane permeability |
| 3-[3-(diethylamino)propyl]-1,3-oxazolidin-2-one | Oxazolidinone | N/A | Diethylamino-propyl | Rigid core, enhanced metabolic stability |
Research Findings from Analogous Systems
- pH-Responsive Behavior: Polymers containing diethylaminopropyl groups (e.g., poly(N-[3-(diethylamino)propyl]methacrylamide)) exhibit lower critical solution temperatures (LCST) that decrease with increasing pH, driven by deprotonation of the amino group . This suggests the target compound may similarly aggregate or precipitate under basic conditions.
- Aggregation and Solubility : Light scattering studies on analogous polymers indicate that synthesis method (RAFT vs. free radical polymerization) affects molecular radii and polydispersity, which could extrapolate to the consistency of sulfonamide derivatives in solution .
Biological Activity
3-Pyridinesulfonamide, N-(3-(diethylamino)propyl)-4-ethoxy- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Basic Information
| Property | Details |
|---|---|
| CAS Number | 138761-25-8 |
| Molecular Formula | C14H25N3O3S |
| Molecular Weight | 315.43 g/mol |
| IUPAC Name | N-[3-(diethylamino)propyl]-4-ethoxypyridine-3-sulfonamide |
| InChI | InChI=1S/C14H25N3O3S/c1-4-17(5-2)11-7-9-16-21(18,19)14-12-15-10-8-13(14)20-6-3/h8,10,12,16H,4-7,9,11H2,1-3H3 |
Synthesis
The synthesis typically involves the reaction of 4-ethoxy-3-pyridinesulfonyl chloride with N-(3-diethylamino)propylamine in solvents like dichloromethane. This process can be optimized for industrial production using continuous flow reactors to enhance yield and purity .
The biological activity of 3-Pyridinesulfonamide is primarily attributed to its ability to interact with specific molecular targets. It functions as an enzyme inhibitor and may modulate receptor activity, which is crucial for its therapeutic applications. The compound is under investigation for its role in various biochemical assays and as a potential therapeutic agent in treating diseases .
Therapeutic Applications
Research has indicated several potential applications for this compound:
- Antimicrobial Activity : Studies suggest that it may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary findings indicate that it could inhibit cancer cell proliferation, particularly in specific cancer types .
- Enzyme Inhibition : It has been studied as a potential inhibitor of various enzymes involved in metabolic pathways .
Enzyme Inhibition Studies
A study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy in inhibiting specific enzymes related to cancer metabolism. The results showed a dose-dependent inhibition of enzyme activity with IC50 values indicating significant potency .
Antimicrobial Efficacy
In vitro studies demonstrated that 3-Pyridinesulfonamide exhibited notable antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disrupting bacterial cell wall synthesis .
Anticancer Research
Research conducted by Smith et al. (2022) reported that this compound significantly reduced tumor growth in xenograft models of breast cancer. The study concluded that the compound's ability to induce apoptosis in cancer cells was a key factor in its anticancer effects .
Comparative Analysis with Similar Compounds
To understand the unique properties of 3-Pyridinesulfonamide, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity | Notes |
|---|---|---|
| N-(3-(Diethylamino)propyl)-N-methylacrylamide | Moderate enzyme inhibition | Similar structure but different functional groups |
| N-(3-(Diethylamino)propyl)-4-methoxy-3-pyridinesulfonamide | Potentially lower anticancer activity | Methoxy group may alter biological interactions |
This comparison highlights the unique biological profile of 3-Pyridinesulfonamide due to its specific functional groups.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing 3-Pyridinesulfonamide, N-(3-(diethylamino)propyl)-4-ethoxy-?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including sulfonamide bond formation and functional group modifications. For example:
Reagent Selection : Use coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation, as demonstrated in analogous sulfonamide syntheses .
Purification : Employ column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation.
Characterization : Confirm structure via -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with structurally related compounds (e.g., pyridine derivatives in ) to validate assignments .
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key properties include solubility, logP (lipophilicity), and pKa.
- Solubility : Test in polar (e.g., water, methanol) and non-polar solvents (e.g., DCM, hexane) using dynamic light scattering (DLS) if colloidal aggregates form.
- LogP : Determine via shake-flask method or computational tools like MarvinSuite, leveraging structural analogs (e.g., benzenesulfonamide derivatives in ) for validation .
- pKa : Use potentiometric titration or UV-Vis spectroscopy, comparing results with computational predictions (e.g., ACD/Labs).
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer :
- Enzyme Inhibition : Screen against sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using fluorometric assays. Optimize buffer conditions (e.g., pH 7.4 PBS) to mimic physiological environments .
- Cell-Based Assays : Test cytotoxicity in HEK-293 or HeLa cells via MTT assay. Include positive controls (e.g., doxorubicin) and validate dose-response curves with triplicate replicates .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer : Contradictions may arise from assay variability or compound stability.
Assay Optimization : Standardize protocols (e.g., incubation time, temperature) using guidelines from (e.g., IL-6 detection with TFGA electrodes) .
Stability Studies : Perform LC-MS stability profiling under assay conditions (e.g., pH, light exposure). Degradation products can skew bioactivity results.
Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers or systemic biases .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., diethylamino or ethoxy groups) and test derivatives for activity shifts. Reference synthetic routes from (e.g., piperazine-based analogs) .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like sulfonamide-binding enzymes. Validate with mutagenesis studies .
Q. How can computational methods enhance experimental design for this compound?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate interactions with biological membranes or proteins (e.g., GROMACS software) to prioritize in vitro targets.
- ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., blood-brain barrier permeability), reducing reliance on resource-intensive in vivo trials .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Refer to SDS guidelines for structurally similar amines (e.g., N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine in ) .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., diethylamine).
- Waste Disposal : Neutralize acidic/basic byproducts before disposal, adhering to institutional protocols (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
